Levonorgestrel

Overview

Description

Norgestrel is a synthetic steroidal progestin used primarily in oral contraceptives and menopausal hormone therapy. It is composed of a racemic mixture of two stereoisomers, dextronorgestrel and levonorgestrel, with only the levorotary enantiomer being biologically active . Norgestrel is an agonist of the progesterone receptor and has weak androgenic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Norgestrel is synthesized through a series of chemical reactions starting from steroidal precursors. The synthesis involves the introduction of an ethynyl group at the 17α position and an ethyl group at the 13 position of the steroid nucleus. The key steps include:

Ethynylation: Introduction of the ethynyl group at the 17α position.

Ethylation: Introduction of the ethyl group at the 13 position.

Hydroxylation: Introduction of a hydroxyl group at the 17β position.

Industrial Production Methods: Industrial production of norgestrel involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch Processing: Large quantities of reactants are processed in batches.

Purification: The product is purified using techniques such as crystallization and chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Norgestrel undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Conversion of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions include modified steroids with altered functional groups, which can have different biological activities.

Scientific Research Applications

Norgestrel has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying steroidal chemistry and synthesis.

Biology: Studied for its effects on reproductive biology and hormone regulation.

Medicine: Used in oral contraceptives and hormone replacement therapy to prevent pregnancy and manage menopausal symptoms

Industry: Utilized in the pharmaceutical industry for the production of contraceptive pills and hormone therapy medications.

Mechanism of Action

Norgestrel is often compared with other progestins such as norethindrone and levonorgestrel. Here are some key points of comparison:

Norethindrone: Another synthetic progestin used in oral contraceptives.

This compound: The biologically active enantiomer of norgestrel.

Uniqueness of Norgestrel: Norgestrel’s uniqueness lies in its racemic mixture composition, with only the levorotary enantiomer being biologically active. This makes it distinct from other progestins that are not racemic mixtures .

Comparison with Similar Compounds

- Norethindrone

- Levonorgestrel

- Ethynodiol diacetate

Norgestrel continues to be a vital compound in the field of reproductive health and hormone therapy, with ongoing research exploring its full potential and applications.

Biological Activity

Levonorgestrel is a synthetic progestin widely used in contraceptive methods, including oral contraceptives and emergency contraception. Its biological activity is primarily related to its role in preventing ovulation, fertilization, and potentially affecting implantation. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound functions through several mechanisms:

- Inhibition of Ovulation : It primarily prevents ovulation by inhibiting the luteinizing hormone (LH) surge, which is crucial for ovulation to occur .

- Alteration of Endometrial Receptivity : While its primary action is on ovulation, there is ongoing debate regarding its effect on endometrial receptivity. Most studies indicate that it does not significantly affect implantation rates when taken after ovulation .

- Effects on Sperm Function : this compound may also alter sperm motility and function, further reducing the likelihood of fertilization .

Pharmacodynamics

This compound exhibits weak androgenic activity but lacks significant estrogenic or mineralocorticoid activity. Its pharmacodynamic properties include:

- Affinity for Receptors : It binds to progesterone receptors and has a high affinity for the mineralocorticoid receptor, although it does not exert significant mineralocorticoid effects .

- Cell Proliferation : In vitro studies have shown that this compound can stimulate the proliferation of MCF-7 breast cancer cells via the progesterone receptor membrane component-1 (PGRMC1), indicating potential implications for breast cancer risk .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Bioavailability : Approximately 95% bioavailability when administered orally .

- Metabolism : Primarily metabolized in the liver through reduction and conjugation pathways. Active metabolites include 5α-dihydrothis compound, which is produced by 5α-reductase .

- Elimination Half-life : The elimination half-life ranges from 24 to 32 hours, with variability based on individual metabolic differences .

Case Study: this compound Implants vs. Oral Contraceptives

A comparative study involving adolescents using this compound implants (Norplant) versus oral contraceptives revealed:

- Continuation Rates : 43% of oral contraceptive users discontinued their method within six months compared to none in the Norplant group (p = 0.00) .

- Pregnancy Rates : Six pregnancies occurred among oral contraceptive users, while no pregnancies were reported in the Norplant group.

- Side Effects : Users of Norplant reported more side effects such as menstrual irregularities but expressed high satisfaction rates (93%) .

Emergency Contraception Effectiveness

A randomized controlled trial assessed the effectiveness of this compound as emergency contraception:

- Pregnancy Prevention : The study found that 95% of expected pregnancies were prevented following administration within 72 hours after unprotected intercourse .

- Endometrial Impact : Nine out of ten studies reviewed indicated no significant difference in endometrial receptivity after exposure to this compound compared to controls .

Table 1: Summary of Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 95% (range 85–100%) |

| Plasma Protein Binding | ~98% (50% albumin, 48% SHBG) |

| Elimination Half-life | 24–32 hours (varies from 8 to 45 hours) |

| Metabolites | 5α-Dihydrothis compound |

Table 2: Comparison of Side Effects between Norplant and Oral Contraceptives

| Side Effect | Norplant Users (%) | Oral Contraceptive Users (%) |

|---|---|---|

| Menstrual Irregularity | Higher | Lower |

| Amenorrhea | Higher | Lower |

| Satisfaction Rate | 93 | Varies |

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of levonorgestrel in emergency contraception, and how is this determined experimentally?

this compound primarily prevents ovulation by suppressing luteinizing hormone (LH) surges. Methodological approaches include:

- Ultrasonography and hormonal assays : Tracking follicular development and serum progesterone levels to confirm ovulation inhibition .

- Comparative trials : Randomized studies comparing ovulation rates in this compound-treated vs. untreated cycles .

- Histological analysis : Assessing endometrial changes to rule out post-fertilization effects .

Q. How do pharmacokinetic properties of this compound vary across administration routes (e.g., oral vs. intrauterine)?

Population pharmacokinetic (popPK) modeling integrates data from clinical trials to compare systemic exposure:

- Oral contraceptives : Peak plasma concentrations within 2 hours, with a half-life of ~24 hours .

- Intrauterine systems (IUS) : Sustained low-dose release (e.g., LNG-IUS 8 releases 13.5 mg over 3 years), resulting in minimal systemic exposure .

- Key metrics : Area under the curve (AUC), maximum concentration (Cmax), and elimination half-life are analyzed across routes .

Q. What experimental designs are used to assess this compound’s efficacy in emergency contraception?

Non-inferiority randomized controlled trials (RCTs) are standard:

- Primary endpoint : Pregnancy rates at 1 month post-administration.

- Example : A 2021 RCT (N=638) showed this compound IUDs (0.3% pregnancy rate) were non-inferior to copper IUDs (0%) .

- Confounders controlled : Timing of unprotected intercourse, BMI, and adherence .

Advanced Research Questions

Q. How do CYP3A4-inducing drugs (e.g., efavirenz) alter this compound pharmacokinetics, and what methodologies quantify this interaction?

Pharmacokinetic studies in vulnerable populations (e.g., HIV-positive women) reveal:

- AUC reductions : Efavirenz decreases this compound exposure by 56% via CYP3A4 induction .

- Contradictory data : Nevirapine (another CYP3A4 inducer) did not reduce efficacy in retrospective analyses .

- Methodology : Cross-over trials measuring plasma this compound levels before/after co-administration with antiretrovirals .

Q. What methodologies resolve contradictions in this compound’s environmental impact (e.g., wastewater detection vs. ecological toxicity)?

- High-resolution effect-directed analysis (HREDA) : Identifies this compound in wastewater at concentrations <1 ng/L, despite low detection via standard LC-MS .

- Bioassays : Yeast-based reporter systems quantify progestogenic activity in environmental samples .

- Ecotoxicity models : Assess effects on aquatic organisms using chronic exposure assays .

Q. How are adverse events (AEs) associated with this compound systematically analyzed in pharmacovigilance studies?

- Data mining algorithms : Proportional reporting ratios (PRR) and Bayesian confidence propagation neural networks (BCPNN) detect AE signals (e.g., intracranial hypertension risk) in databases like FAERS .

- Subgroup analyses : Stratify AEs by dose, duration, and patient comorbidities .

Q. What experimental models evaluate this compound’s impact on reproductive toxicity or infertility?

- Rodent models : Chronic this compound administration (e.g., 0.14 mg/g for 7 days) induces reversible anovulation, assessed via histopathology and hormone profiling .

- In vitro assays : Ovarian follicle cultures quantify steroidogenesis disruption under this compound exposure .

Q. How is this compound quantified in biological and environmental matrices, and what are the limitations of current assays?

- Flow luminescence immunoassay (FLIA) : Detects this compound at 0.1 pg/mL with minimal cross-reactivity .

- LC-TOF/MS : Identifies degradation byproducts (e.g., hydroxylated metabolites) in electrochemical treatment studies .

- Challenges : Matrix effects in wastewater require solid-phase extraction (SPE) for reliable quantification .

Q. What meta-analysis strategies address conflicting data on this compound’s association with breast cancer risk?

- Sensitivity analysis : Exclude studies with confounding variables (e.g., concurrent tamoxifen use) .

- Dose-response modeling : Correlate intrauterine this compound dose (e.g., 52 mg vs. 13.5 mg) with cancer incidence .

Q. How do advanced PK/PD models optimize this compound dosing for diverse populations (e.g., obese vs. non-obese individuals)?

- Mechanistic modeling : Incorporates body weight, hepatic metabolism, and receptor binding affinity to predict dose-exposure relationships .

- Virtual population simulations : Generate AUC distributions for subpopulations using Monte Carlo methods .

Properties

IUPAC Name |

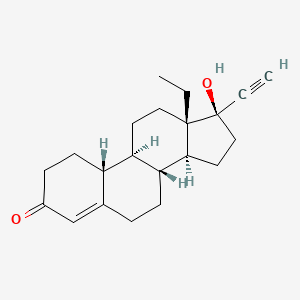

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYNJERNGUHSAO-XUDSTZEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036496, DTXSID3047477 | |

| Record name | Levonorgestrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Norgestrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levonorgestrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 1.73 mg/L, temp not stated., 5.83e-03 g/L | |

| Record name | Levonorgestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NORGESTREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Levonorgestrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

**Mechanism of action on ovulation** Oral contraceptives containing levonorgestrel suppress gonadotropins, inhibiting ovulation. Specifically, levonorgestrel binds to progesterone and androgen receptors and slows the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This process results in the suppression of the normal physiological luteinizing hormone (LH) surge that precedes ovulation. It inhibits the rupture of follicles and viable egg release from the ovaries. Levonorgestrel has been proven to be more effective when administered before ovulation. **Mechanism of action in cervical mucus changes** Similar to other levonorgestrel-containing contraceptives, the intrauterine (IUD) forms of levonorgestrel likely prevent pregnancy by increasing the thickness of cervical mucus, interfering with the movement and survival of sperm, and inducing changes in the endometrium, where a fertilized ovum is usually implanted. Levonorgestrel is reported to alter the consistency of mucus in the cervix, which interferes with sperm migration into the uterus for fertilization. Levonorgestrel is not effective after implantation has occurred. Interestingly, recent evidence has refuted the commonly believed notion that levonorgestrel changes the consistency of cervical mucus when it is taken over a short-term period, as in emergency contraception. Over a long-term period, however, levonorgestrel has been proven to thicken cervical mucus. The exact mechanism of action of levonorgestrel is not completely understood and remains a topic of controversy and ongoing investigation. *Effects on implantation** The effects of levonorgestrel on endometrial receptivity are unclear, and the relevance of this mechanism to the therapeutic efficacy of levonorgestrel is contentious. Prescribing information for levonorgestrel IUDs state that they exert local morphological changes to the endometrium (e.g. stromal pseudodecidualization, glandular atrophy) that may play a role in their contraceptive activity. **Mechanism of action in hormone therapy** When combined with estrogens for the treatment of menopausal symptoms and prevention of osteoporosis, levonorgestrel serves to lower the carcinogenic risk of unopposed estrogen therapy via the inhibition of endometrial proliferation. Unregulated endometrial proliferation sometimes leads to endometrial cancer after estrogen use., Combination oral contraceptives act by suppression of gonadotrophins. Although the primary mechanism of this action is inhibition of ovulation, other alterations include changes in the cer-vical mucus (which increase the difficulty of sperm entry into the uterus) and the endometrium (which may reduce the likelihood of implantation)., Progestins enter target cells by passive diffusion and bind to cytosolic (soluble) receptors that are loosely bound in the nucleus. The steroid receptor complex initiates transcription, resulting in an increase in protein synthesis. /Progestins/, Progestins are capable of affecting serum concentrations of other hormones, particularly estrogen. Estrogenic effects are modified by the progestins, either by reducing the availability or stability of the hormone receptor complex or by turning off specific hormone-responsive genes by direct interaction with the progestin receptor in the nucleus. In addition, estrogen priming is necessary to increase progestin effects by upregulating the number of progestin receptors and/or increasing progesterone production, causing a negative feedback mechanism that inhibits estrogen receptors. /Progestins/, There is great concern over the long-term influence of oral contraceptives on the development of breast cancer in women. Estrogens are known to stimulate the growth of human breast cancer cells, and /it/ has previously reported that the 19-norprogestin norethindrone could stimulate the proliferation of MCF-7 human breast cancer cells. /Investigators/ studied the influence of the 19-norprogestins norgestrel and gestodene compared to a 'non' 19-norprogestin medroxyprogesterone acetate (MPA) on MCF-7 cell proliferation. The 19-norprogestins stimulated proliferation at a concentration of 10(-8) M, while MPA could not stimulate proliferation at concentrations as great as 3 x 10(-6) M. The stimulatory activity of the 19-norprogestins could be blocked by the antioestrogen ICI 164,384, but not by the antiprogestin RU486. Transfection studies with the reporter plasmids containing an estrogen response element or progesterone response element (vitERE-CAT, pS2ERE-CAT, and PRE15-CAT) were performed to determine the intracellular action of norgestrel and gestodene. The 19-norprogestins stimulated the vitERE-CAT activity maximally at 10(-6) M, and this stimulation was inhibited by the addition of ICI 164,384. MPA did not stimulate vitERE-CAT activity. A single base pair alteration in the palindromic sequence of vitERE (resulting in the pS2ERE) led to a dramatic decrease in CAT expression by the 19-norprogestins, suggesting that the progestin activity required specific response element base sequencing. PRE15-CAT activity was stimulated by norgestrel, gestodene and MPA at concentrations well below growth stimulatory activity. This stimulation could be blocked by RU486. These studies suggest that the 19-norprogestins norgestrel and gestodene stimulate MCF-7 breast cancer cell growth by activating the estrogen receptor. | |

| Record name | Levonorgestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NORGESTREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from methanol, Crystals from diethyl ether-hexane | |

CAS No. |

797-63-7, 6533-00-2 | |

| Record name | Levonorgestrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=797-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norgestrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6533-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levonorgestrel [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000797637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norgestrel [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006533002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levonorgestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levonorgestrel | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=744007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Levonorgestrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Norgestrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norgestrel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORGESTREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J8Q1747Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEVONORGESTREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W7SIA7YZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NORGESTREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Levonorgestrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

232-239, 205-207 °C, 240 °C | |

| Record name | Levonorgestrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NORGESTREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Levonorgestrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.